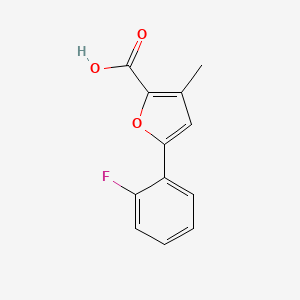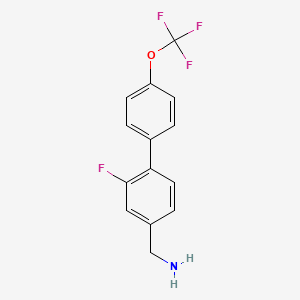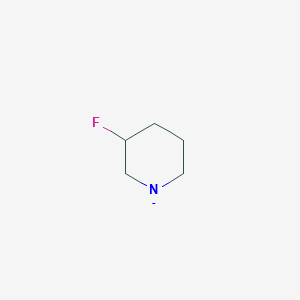
4-Bromo-N-isopropyl-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-isopropyl-3,5-dimethoxybenzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, isopropyl, and methoxy groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amide formation with isopropylamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amide formation is facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding non-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of N-isopropyl-3,5-dimethoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
4-Bromo-N-isopropyl-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
- 4-Bromo-3,5-dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzaldehyde
- N-isopropyl-3,5-dimethoxybenzamide
Comparison: 4-Bromo-N-isopropyl-3,5-dimethoxybenzamide is unique due to the presence of both bromine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 4-Bromo-3,5-dimethoxybenzoic acid and 4-Bromo-3,5-dimethoxybenzaldehyde, the amide functionality in this compound provides additional sites for hydrogen bonding and interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development research.
属性
分子式 |
C12H16BrNO3 |
|---|---|
分子量 |
302.16 g/mol |
IUPAC 名称 |
4-bromo-3,5-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-7(2)14-12(15)8-5-9(16-3)11(13)10(6-8)17-4/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
BADRIHQGPXQQLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















